molecular formula C4H10N2O2 B7889281 (Ethoxymethyl)urea

(Ethoxymethyl)urea

Cat. No. B7889281
M. Wt: 118.13 g/mol
InChI Key: VPSBWDVJSJHZER-UHFFFAOYSA-N
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Description

(Ethoxymethyl)urea is a useful research compound. Its molecular formula is C4H10N2O2 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Ethoxymethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Ethoxymethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Pyrimidine Derivatives : (Ethoxymethyl)urea is used in the synthesis of pyrimidine derivatives. For instance, ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates undergo condensation with urea, leading to the formation of ethyl 3-polyfluoroalkyl-3-oxo-2-(ureidomethylidene)propionates. These compounds have potential applications in pharmaceutical and agrochemical industries (Goryaeva, Burgart, & Saloutin, 2009).

  • Genetic Engineering of Yeast : Urea, a derivative of (Ethoxymethyl)urea, is a significant precursor of ethyl carbamate, a potential carcinogen, in fermented beverages. Genetic engineering methods have been developed to minimize urea production in yeast, thus reducing the risk of ethyl carbamate formation in beverages like wine and sake (Kitamoto, Oda, Gomi, & Takahashi, 1991).

  • Synthesis of Ureas from Carboxylic Acids : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been employed for the synthesis of ureas from carboxylic acids, showing good yields without racemization under mild conditions. This method has potential applications in organic synthesis and drug development (Thalluri, Manne, Dev, & Mandal, 2014).

  • Carcinogenicity Studies : Urea, a related compound, has been studied for its role in the formation of carcinogenic substances like ethyl carbamate in alcoholic beverages. Understanding the metabolic pathways and the effects of urea derivatives is crucial for assessing health risks associated with alcohol consumption (Baan, Straif, Grosse, Secretan, El Ghissassi, Bouvard, Altieri, & Cogliano, 2007).

  • Directed Lithiation in Organic Synthesis : Directed lithiation of urea compounds, including (Ethoxymethyl)urea, is a valuable method in organic synthesis. It allows for the creation of various substituted products, which are useful in pharmaceuticals and agrochemicals (Smith, El-Hiti, & Alshammari, 2013).

  • Urea Metabolism in Fermentation : Understanding urea metabolism is important in controlling the production of ethyl carbamate in fermented foods. Studies on urea degradation in fermentation processes, such as in Chinese liquor, provide insights into reducing carcinogenic risks (Wu, Lin, Cui, Du, Zhu, & Xu, 2017).

  • Application in Drug Design : Ureas, including derivatives of (Ethoxymethyl)urea, are incorporated in drug design due to their unique hydrogen binding capabilities. They are used to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules (Jagtap, Kondekar, Sadani, & Chern, 2017).

properties

IUPAC Name

ethoxymethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-2-8-3-6-4(5)7/h2-3H2,1H3,(H3,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSBWDVJSJHZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Ethoxymethyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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